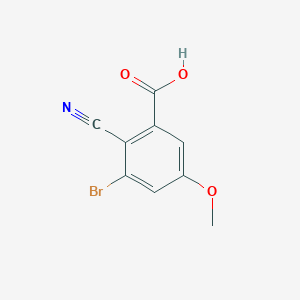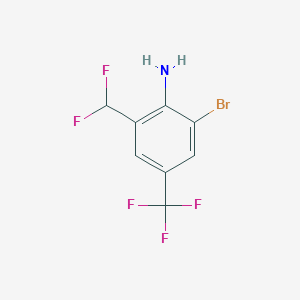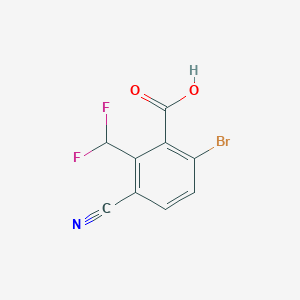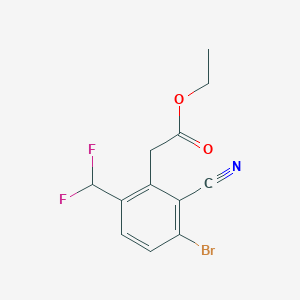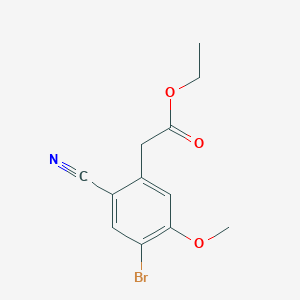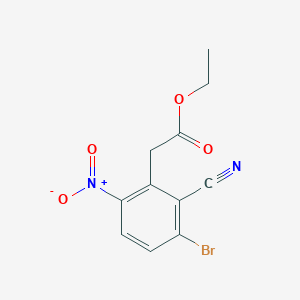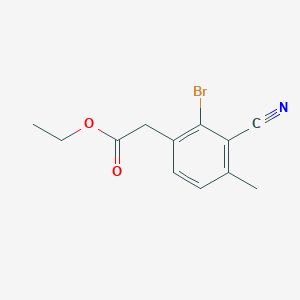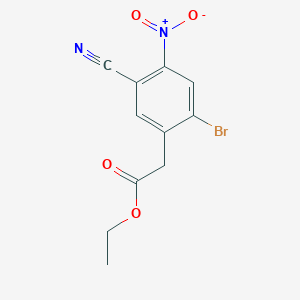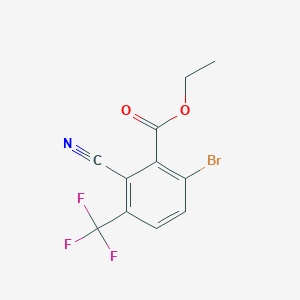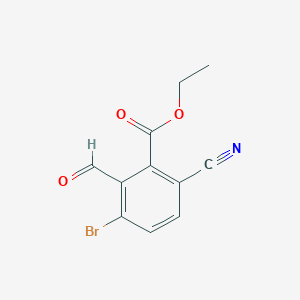![molecular formula C15H23N B1414706 N-[(2,4-dimethylphenyl)methyl]cyclohexanamine CAS No. 1019620-13-3](/img/structure/B1414706.png)
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine
説明
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine, also known as DMCM, is a chemical compound that has been widely studied for its potential therapeutic applications. DMCM belongs to the class of cyclohexanamine compounds, which are known to have various pharmacological properties, including analgesic, anesthetic, and antitussive effects.
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds structurally related to "N-[(2,4-dimethylphenyl)methyl]cyclohexanamine". For instance, studies on cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines, which share a similar cyclohexylamine core, have been conducted to evaluate their psychotropic activities. These studies involve catalytic reductive methylation and are characterized by NMR spectroscopy, highlighting the importance of structural variations in chemical behavior and potential pharmacological properties (Lowry & Huitric, 1971).
Materials Science
In materials science, derivatives of "this compound" have been explored for their potential in creating new polymers with unique properties. For example, research on fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units showcases the application of related chemical structures in developing polymers with excellent solubility, high thermal stability, and desirable mechanical properties [(Liaw et al., 2006)](https://consensus.app/papers/color-lightness-highly-fluorinated-polyamides-liaw/b0e6025cabf6571385b5e2586e2e1f40/?utm_source=chatgpt).
Pharmacology and Toxicology
Although the focus is on excluding drug use and side effects, it's noteworthy to mention research in related fields that indirectly informs about the chemical's potential interactions and safety profile. Investigations into compounds like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) provide insights into the pharmacological activities and toxicological profiles of structurally similar compounds, which can be critical for understanding the broader implications of chemical derivatives in biomedical research (Poklis et al., 2014).
Analytical Chemistry
In analytical chemistry, derivatives of "this compound" have been utilized as reference compounds or analytical standards in the development of detection and quantification methods for novel psychoactive substances, illustrating the role of such compounds in advancing forensic and toxicological analyses (Elliott et al., 2016).
Organic Synthesis
The compound and its derivatives serve as key intermediates in organic synthesis, contributing to the development of new synthetic methodologies and the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. Research into alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature, for example, highlights the role of similar structures in facilitating novel coupling reactions, thereby expanding the toolkit available for complex molecule synthesis (Saito & Fu, 2007).
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-12-8-9-14(13(2)10-12)11-16-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMNWASZGRMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



